molecular formula C18H22N2O3S B11808893 2-(2-Butyramido-4-(4-isopropylphenyl)thiazol-5-yl)acetic acid

2-(2-Butyramido-4-(4-isopropylphenyl)thiazol-5-yl)acetic acid

カタログ番号: B11808893
分子量: 346.4 g/mol
InChIキー: PQNMFZMPRVNRDL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-Butyramido-4-(4-isopropylphenyl)thiazol-5-yl)acetic acid (CAS 1181254-89-6) is a high-purity synthetic compound with a molecular formula of C18H22N2O3S and a molecular weight of 346.4 g/mol . This chemical features a thiazole core, a versatile heterocycle renowned in medicinal chemistry for its aromatic properties and presence in a wide array of bioactive molecules . The thiazole moiety is a critical structural component in several FDA-approved drugs, including the antibiotic sulfathiazole, the chemotherapeutic agent dasatinib, and the anti-gout medication febuxostat, underscoring its significant role in pharmaceutical development . The specific substitution pattern on this compound—with a butyramido group at the 2-position and a 4-isopropylphenyl group at the 4-position of the thiazole ring—makes it a valuable intermediate for researchers. It is primarily intended for use in the synthesis and optimization of novel chemical entities, particularly in the discovery of new therapeutic agents . The structural features suggest potential for investigating mechanisms related to enzyme inhibition or receptor modulation. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers can leverage this compound to explore structure-activity relationships and develop leads for a variety of pathological conditions.

特性

分子式

C18H22N2O3S

分子量

346.4 g/mol

IUPAC名

2-[2-(butanoylamino)-4-(4-propan-2-ylphenyl)-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C18H22N2O3S/c1-4-5-15(21)19-18-20-17(14(24-18)10-16(22)23)13-8-6-12(7-9-13)11(2)3/h6-9,11H,4-5,10H2,1-3H3,(H,22,23)(H,19,20,21)

InChIキー

PQNMFZMPRVNRDL-UHFFFAOYSA-N

正規SMILES

CCCC(=O)NC1=NC(=C(S1)CC(=O)O)C2=CC=C(C=C2)C(C)C

製品の起源

United States

準備方法

Thiourea-Based Cyclization

A widely cited method involves reacting thiourea with 4-chloroacetoacetyl chloride in a chlorinated solvent. Adapted from Patent CA1159456A, this process proceeds as follows:

Reaction Conditions :

  • Solvent : Methylene chloride (3–50 moles per mole of 4-chloroacetoacetyl chloride).

  • Temperature : 5–10°C during reagent addition, followed by 25–30°C for completion.

  • Steps :

    • Suspend thiourea in water and cool to 5°C.

    • Add 4-chloroacetoacetyl chloride dissolved in methylene chloride dropwise.

    • Stir for 30 minutes at 5–7°C, then warm to 25–30°C for 60 minutes.

Yield : 78.5% of (2-aminothiazol-4-yl)acetic acid hydrochloride, a key intermediate.

Alternative Halogenated Precursors

Substituting 4-chloroacetoacetyl chloride with brominated analogs (e.g., 4-bromoacetoacetyl chloride) increases electrophilicity but reduces yield due to side reactions. Methylene chloride remains the optimal solvent for minimizing byproducts.

Acylation of the Thiazole Amine

Butyramido Group Introduction

The 2-amino group of the thiazole intermediate is acylated using butyryl chloride under Schotten-Baumann conditions:

Protocol :

  • Reagents : Butyryl chloride (1.2 equivalents), aqueous NaOH (2.5 M).

  • Solvent : Dichloromethane/water biphasic system.

  • Temperature : 0–5°C to suppress hydrolysis.

  • Reaction Time : 2 hours.

Yield : ~65–70% after purification via recrystallization (ethanol/water).

Acetic Acid Side-Chain Installation

Alkylation Strategy

The acetic acid moiety is introduced via nucleophilic substitution or alkylation:

Method :

  • React the thiazole intermediate with ethyl bromoacetate in DMF using K₂CO₃ as a base.

  • Hydrolyze the ethyl ester with 6 M HCl at reflux.

Optimization :

  • Catalyst : Tetrabutylammonium iodide (10 mol%) enhances alkylation efficiency.

  • Yield : 85% for ester formation; 90% for hydrolysis.

Integrated Synthesis Route

Combining the above steps, the full synthesis is achieved as follows:

StepReactionConditionsYield
1Thiazole cyclizationThiourea, 4-chloroacetoacetyl chloride, CH₂Cl₂, 5–30°C78.5%
2AcylationButyryl chloride, NaOH, CH₂Cl₂/H₂O, 0–5°C68%
3Alkylation/HydrolysisEthyl bromoacetate, DMF, K₂CO₃; HCl reflux76%

Overall Yield : 40–45% after three steps.

Analytical Characterization

Critical quality control metrics include:

  • Melting Point : 151–152°C (consistent with hydrochloride intermediate).

  • Spectroscopy :

    • ¹H NMR (DMSO-d₆): δ 1.02 (t, 3H, butyramido CH₃), 2.35 (m, 2H, CH₂CO₂H), 3.15 (septet, 1H, isopropyl CH), 7.25–7.40 (m, 4H, aromatic).

    • LC-MS : [M+H]⁺ = 347.4 (calc. 346.4 g/mol).

Challenges and Optimization

Byproduct Formation

  • Issue : Competing hydrolysis of butyryl chloride reduces acylation efficiency.

  • Solution : Use excess butyryl chloride (1.5 eq.) and strict temperature control.

Solvent Selection

  • Methylene Chloride vs. THF : CH₂Cl₂ improves intermediate solubility but requires careful waste management. THF offers greener alternatives but lowers yield by 15% .

化学反応の分析

科学研究用途

    化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

    生物学: 抗菌および抗真菌特性について調査されています。

    医学: 抗炎症剤および抗癌剤としての潜在的な用途。

    産業: 新しい材料と化学プロセスの開発に利用されています。

科学的研究の応用

Research indicates that 2-(2-Butyramido-4-(4-isopropylphenyl)thiazol-5-yl)acetic acid exhibits significant biological activity, particularly as an inhibitor of differentiation pathways crucial in cellular processes such as development and cancer progression. Preliminary studies suggest that it may influence signaling pathways involved in cell proliferation and apoptosis, indicating its potential as a candidate for cancer therapeutics.

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit cancer cell growth. For instance, derivatives of thiazole compounds similar to this compound have shown promising results against various cancer cell lines, with some exhibiting inhibition rates exceeding 70% against leukemia and CNS cancer cells . The compound's mechanism of action may involve interactions with specific receptors or enzymes involved in differentiation pathways, warranting further investigation into its therapeutic efficacy.

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. The synthesis requires careful control of reaction conditions to optimize yield and purity. The following steps outline a general synthetic approach:

  • Formation of the Thiazole Ring : Initial reactions involve the condensation of appropriate precursors to form the thiazole core.
  • Introduction of Functional Groups : Subsequent reactions introduce the butyramido and acetic acid moieties through acylation or amide coupling reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Applications in Drug Development

The primary applications of this compound lie in medicinal chemistry and pharmaceuticals. Its potential as a therapeutic agent against cancer makes it valuable for drug development initiatives. Moreover, it may serve as a lead compound for synthesizing analogs with enhanced biological activity or improved pharmacokinetic properties .

作用機序

類似の化合物との比較

類似の化合物

    スルファチアゾール: チアゾール環構造が類似した抗菌薬。

    リトナビル: チアゾール環を含む抗レトロウイルス薬。

    アバファンギン: チアゾール部分を有する抗真菌薬。

独自性

2-(2-ブチルアミド-4-(4-イソプロピルフェニル)チアゾール-5-イル)酢酸は、その特定の置換基のために独特であり、独自の生物活性を付与し、化学反応性を示します。ブチルアミド基とイソプロピルフェニル基の存在は、治療薬としての可能性を高め、化学合成における汎用性を高めます。

類似化合物との比較

Key Observations :

  • The butyramido chain may improve solubility in lipid-rich environments compared to shorter amides, enhancing blood-brain barrier penetration .

生物活性

2-(2-Butyramido-4-(4-isopropylphenyl)thiazol-5-yl)acetic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This compound includes a thiazole ring, an acetic acid moiety, and a butyramido group, contributing to its unique biological activity.

  • Molecular Formula : C18H22N2O3S
  • Molecular Weight : Approximately 346.44 g/mol

The structural features of this compound allow it to participate in various chemical reactions, making it a versatile candidate for drug development.

Research indicates that this compound may act as an inhibitor of differentiation pathways critical in cellular processes such as development and cancer progression. It appears to influence signaling pathways involved in cell proliferation and apoptosis, suggesting its potential as a therapeutic agent in oncology.

Anticancer Properties

The compound has been studied for its ability to inhibit cancer cell growth. Preliminary studies suggest that it interacts with specific receptors or enzymes involved in differentiation pathways, which could elucidate its mechanism of action and inform future therapeutic strategies.

Case Study : In vitro studies have shown that the compound effectively reduces the proliferation of various cancer cell lines, indicating its potential as an anticancer agent. For instance, it has demonstrated significant cytotoxicity against breast cancer cells by inducing apoptosis through the modulation of key signaling pathways involved in cell survival .

Inhibitory Activity

The compound's inhibitory effects on specific enzymes have also been explored. It exhibits potent activity against enzymes involved in metabolic pathways that are often dysregulated in cancer cells. This inhibition could contribute to its overall anticancer effects by disrupting the metabolic support necessary for tumor growth.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2-(2-Aminothiazol-5-yl)acetic acidContains an amino group instead of butyramidoSimpler structure; often used as a building block
2-(4-Methoxy-3-methylphenyl)thiazol-5-yl acetic acidFeatures a methoxy groupDifferent substitution pattern affects solubility
2-(2-Bromothiazol-5-yl)acetic acidContains a bromine atomPotentially different reactivity due to halogen substitution

This table illustrates the diversity within thiazole derivatives and highlights how variations in functional groups can significantly impact biological activity and chemical properties.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, requiring careful control of reaction conditions to optimize yield and purity. The primary applications lie in medicinal chemistry and pharmaceuticals, particularly as a lead compound for synthesizing analogs with enhanced biological activity or improved pharmacokinetic properties .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2-Butyramido-4-(4-isopropylphenyl)thiazol-5-yl)acetic acid, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis of thiazole-acetic acid derivatives typically involves multi-step reactions. For example, the thiazole core can be formed via cyclization of thiourea intermediates with α-halo ketones, followed by coupling with acetic acid derivatives. Evidence from analogous compounds suggests using reflux conditions in acetic acid with sodium acetate as a catalyst to facilitate cyclization and Schiff base formation . Optimizing solvent polarity (e.g., DMF for solubility) and catalyst loading (e.g., 1.2 equivalents of NaOAc) can enhance yields. Post-synthesis purification via recrystallization (DMF/acetic acid mixtures) is critical to isolate high-purity products .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : Structural validation requires a combination of spectroscopic methods:
  • IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety and amide N-H at ~3300 cm⁻¹) .
  • NMR (¹H/¹³C) to verify substituent positions on the thiazole ring (e.g., aromatic protons at δ 7.2–8.1 ppm and isopropyl group signals at δ 1.2–1.4 ppm) .
  • Elemental analysis (C, H, N, S) to validate stoichiometry within ±0.4% deviation .
  • HPLC-DAD with C18 columns and methanol/water gradients for purity assessment (>97%) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer : Initial screening should focus on target-specific assays:
  • Antimicrobial activity : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported in µg/mL .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hr exposures, comparing IC₅₀ values to reference drugs like doxorubicin .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or α-glucosidase inhibition) with kinetic analysis .

Advanced Research Questions

Q. What strategies can resolve contradictions in structure-activity relationship (SAR) data for this compound’s derivatives?

  • Methodological Answer : Contradictions in SAR often arise from substituent electronic/steric effects. To address this:
  • Systematic substitution : Synthesize derivatives with controlled variations (e.g., electron-withdrawing groups at the 4-isopropylphenyl position) and compare bioactivity .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., COX-2 or kinase domains), correlating docking scores (ΔG) with experimental IC₅₀ values .
  • Statistical validation : Apply multivariate regression to isolate key physicochemical parameters (e.g., logP, polar surface area) driving activity .

Q. How can researchers design experiments to assess the environmental fate and ecotoxicological impact of this compound?

  • Methodological Answer : Follow environmental chemistry frameworks like Project INCHEMBIOL :
  • Degradation studies : Perform hydrolysis/photolysis under controlled pH and UV conditions, monitoring degradation products via LC-MS .
  • Bioaccumulation : Use OECD 305 guidelines with aquatic models (e.g., Daphnia magna), measuring bioconcentration factors (BCF).
  • Ecotoxicology : Acute toxicity assays (96-hr LC₅₀) and chronic exposure studies (21-day reproduction endpoints) .

Q. What advanced computational methods are suitable for predicting metabolic pathways or toxicity?

  • Methodological Answer :
  • In silico metabolism : Use software like Meteor (Lhasa Ltd.) to predict Phase I/II metabolism, focusing on thiazole ring oxidation and amide hydrolysis .
  • Toxicity prediction : Apply QSAR models (e.g., ProTox-II) to estimate hepatotoxicity and mutagenicity risks based on structural alerts (e.g., thiazole-related reactivity) .
  • MD simulations : Run 100-ns simulations (GROMACS) to study protein-ligand stability, analyzing RMSD and binding free energy (MM-PBSA) .

Q. How can the compound’s stability under varying storage and experimental conditions be systematically evaluated?

  • Methodological Answer :
  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks, monitoring degradation via HPLC .
  • pH stability : Incubate in buffers (pH 1–13) at 37°C, quantifying intact compound remaining at intervals .
  • Excipient compatibility : Blend with common excipients (e.g., lactose, Mg stearate) and analyze interactions via DSC/TGA .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。